N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenoxy group, a benzyl group, a methylsulfonyl group, and a piperidine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate benzyl halide under basic conditions to form the 4-fluorophenoxybenzyl intermediate.
Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine ring. This can be accomplished by reacting the 4-fluorophenoxybenzyl intermediate with piperidine in the presence of a suitable catalyst to form the piperidine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate reaction conditions to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and benzyl positions, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered chemical properties.
Scientific Research Applications
N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development and its pharmacological properties.
Industry: It is utilized in the development of new materials, catalysts, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3-(4-chlorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
N-(3-(4-bromophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide:
N-(3-(4-methylphenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide: This compound has a methyl group instead of a fluorine atom, which affects its chemical properties and reactivity.
Properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-28(25,26)23-11-9-16(10-12-23)20(24)22-14-15-3-2-4-19(13-15)27-18-7-5-17(21)6-8-18/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZXYEBXSRAKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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